molecular formula C16H14O B12905847 2,3-Diphenyl-2,5-dihydrofuran CAS No. 15377-94-3

2,3-Diphenyl-2,5-dihydrofuran

Cat. No.: B12905847
CAS No.: 15377-94-3
M. Wt: 222.28 g/mol
InChI Key: GQNNLYZFMYUPJA-UHFFFAOYSA-N
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Description

2,3-Diphenyl-2,5-dihydrofuran is an organic compound belonging to the class of dihydrofurans. This compound is characterized by the presence of two phenyl groups attached to the furan ring, which is partially saturated. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenyl-2,5-dihydrofuran can be achieved through several methods. One common approach involves the catalytic conversion of 1,4-butanediol on cobalt catalysts . Another method includes the dehydration of 2-butene-1,4-diol on alumina (Al2O3) or cobalt-containing catalysts . Additionally, the dehydrohalogenation of tetrahydrofurfuryl halides can also yield 2,5-dihydrofurans .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes. The use of supported catalysts, such as palladium or platinum deposited on catalyst support materials, is common in industrial settings . These methods ensure high yields and efficient production of the compound.

Chemical Reactions Analysis

Scientific Research Applications

2,3-Diphenyl-2,5-dihydrofuran has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown potential as antiviral and anticancer agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.

Mechanism of Action

The mechanism of action of 2,3-Diphenyl-2,5-dihydrofuran involves its interaction with specific molecular targets and pathways. The compound can undergo oxidative cyclization, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can result in the modulation of various cellular processes, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 2,3-Diphenyl-2,5-dihydrofuran is unique due to the presence of two phenyl groups, which enhance its stability and reactivity. This structural feature distinguishes it from other dihydrofurans and contributes to its diverse range of applications in scientific research.

Properties

CAS No.

15377-94-3

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

2,3-diphenyl-2,5-dihydrofuran

InChI

InChI=1S/C16H14O/c1-3-7-13(8-4-1)15-11-12-17-16(15)14-9-5-2-6-10-14/h1-11,16H,12H2

InChI Key

GQNNLYZFMYUPJA-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C(O1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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